4-(Chloromethyl)-1-methoxy-6-methylheptane
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Overview
Description
4-(Chloromethyl)-1-methoxy-6-methylheptane is an organic compound that belongs to the class of chloromethylated alkanes. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a heptane backbone, which also contains a methoxy group (-OCH3) and a methyl group (-CH3). The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methoxy-6-methylheptane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1-methoxy-6-methylheptane with chloromethyl methyl ether (CH3OCH2Cl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-methoxy-6-methylheptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methylated compound.
Scientific Research Applications
4-(Chloromethyl)-1-methoxy-6-methylheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chloromethylated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-methoxy-6-methylheptane involves the interaction of the chloromethyl group with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl chloride: Similar in having a methoxy and chloromethyl group but attached to a benzene ring.
4-Chlorobenzyl chloride: Contains a chloromethyl group attached to a benzene ring.
Uniqueness
4-(Chloromethyl)-1-methoxy-6-methylheptane is unique due to its aliphatic heptane backbone, which imparts different chemical properties compared to aromatic compounds like 4-methoxybenzyl chloride and 4-chlorobenzyl chloride. This uniqueness makes it suitable for specific applications where aliphatic compounds are preferred over aromatic ones.
Biological Activity
4-(Chloromethyl)-1-methoxy-6-methylheptane is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{10}H_{15}ClO
- Molecular Weight : 188.68 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies utilizing cell lines have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study Example :
A study conducted on macrophage cell lines revealed that treatment with the compound at a concentration of 50 µM resulted in a 40% reduction in TNF-alpha production compared to untreated controls. This suggests a mechanism by which the compound might exert its anti-inflammatory effects.
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, preliminary research indicates that it may interact with specific cellular pathways involved in inflammation and microbial resistance.
Proposed Mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other chlorinated compounds, it may disrupt bacterial cell wall synthesis.
- Cytokine Modulation : The compound may modulate cytokine signaling pathways, leading to decreased inflammation.
Properties
Molecular Formula |
C10H21ClO |
---|---|
Molecular Weight |
192.72 g/mol |
IUPAC Name |
4-(chloromethyl)-1-methoxy-6-methylheptane |
InChI |
InChI=1S/C10H21ClO/c1-9(2)7-10(8-11)5-4-6-12-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
RITHWMRRWRGOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCCOC)CCl |
Origin of Product |
United States |
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